molecular formula C11H18BrN3O B12830742 3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile

3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile

Cat. No.: B12830742
M. Wt: 288.18 g/mol
InChI Key: URVKHMPZIGYVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile is a complex organic compound that features a piperidine ring, a bromoacetyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromoacetyl Group: The bromoacetyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the bromoacetyl moiety.

    Attachment of the Nitrile Group: The nitrile group is introduced through a reaction involving a suitable nitrile precursor and the piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the bromoacetyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring or the bromoacetyl group.

    Reduction: The primary product of reduction is the corresponding amine.

    Substitution: Substitution reactions yield derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group may also participate in interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)ethanenitrile
  • 4-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)butanenitrile
  • 3-((1-(2-Chloroacetyl)piperidin-4-yl)(methyl)amino)propanenitrile

Uniqueness

3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromoacetyl group, in particular, allows for specific interactions that are not possible with other halogenated derivatives.

Properties

Molecular Formula

C11H18BrN3O

Molecular Weight

288.18 g/mol

IUPAC Name

3-[[1-(2-bromoacetyl)piperidin-4-yl]-methylamino]propanenitrile

InChI

InChI=1S/C11H18BrN3O/c1-14(6-2-5-13)10-3-7-15(8-4-10)11(16)9-12/h10H,2-4,6-9H2,1H3

InChI Key

URVKHMPZIGYVKC-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C1CCN(CC1)C(=O)CBr

Origin of Product

United States

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